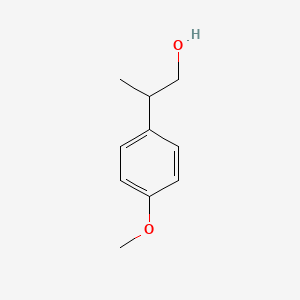
2-(4-Methoxyphenyl)propan-1-ol
概要
説明
“2-(4-Methoxyphenyl)propan-1-ol” is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 . It is a tertiary alcohol that is propan-2-ol substituted by a 4-methoxyphenyl group at position 2 . It is an intermediate used in the production of Nabilone .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)propan-1-ol” consists of a propan-2-ol molecule where a hydrogen atom is replaced by a 4-methoxyphenyl group . The InChI code for this compound is 1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxyphenyl)propan-1-ol” include a boiling point of 130 °C (Press: 14 Torr), a density of 1.031±0.06 g/cm3 (Predicted), and a pKa of 14.56±0.29 (Predicted) .科学的研究の応用
Anticancer Activity
A study on compounds from the wood of Millettia leucantha, including a phenolic compound related to 2-(4-Methoxyphenyl)propan-1-ol, demonstrated strong anticancer activity against BCA-1 tumor cell lines (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).
Synthesis and Crystal Structure
Research focusing on the synthesis and crystal structure of related compounds to 2-(4-Methoxyphenyl)propan-1-ol highlighted their structural properties and potential for further chemical applications (Rivera, Ríos-Motta, & Bolte, 2022).
Antimicrobial Activity
A study synthesized novel compounds structurally similar to 2-(4-Methoxyphenyl)propan-1-ol, assessing their antimicrobial activity. These compounds showed potential in combating microbial infections (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Kinetic Resolution and Pharmaceutical Applications
The kinetic resolution of rac-2-phenylpropan-1-ol derivatives, closely related to 2-(4-Methoxyphenyl)propan-1-ol, has been studied for their potential as pharmaceutical building blocks (Mohammed Shafioul & Cheong, 2012).
Pharmacokinetics and β-Adrenolytic Activity
Research on aminopropan-2-ol derivatives, related to 2-(4-Methoxyphenyl)propan-1-ol, has been conducted to understand their pharmacokinetics and β-adrenolytic activity, contributing to the development of new therapeutic agents (Walczak, 2014).
Synthesis of Beta Blockers
Compounds similar to 2-(4-Methoxyphenyl)propan-1-ol have been synthesized for their potential use as beta-blockers, highlighting their significance in cardiovascular pharmacology (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Adrenolytic Activity
The synthesis and adrenolytic activity of propan-2-ol analogs, closely related to 2-(4-Methoxyphenyl)propan-1-ol, have been studied, exploring their potential in treating various cardiovascular disorders (Groszek et al., 2009).
Cardioselectivity in Beta-Blockers
Research on 1-(aralkylamino)-3-(aryloxy)propan-2-ols, structurally related to 2-(4-Methoxyphenyl)propan-1-ol, assessed their cardioselectivity, an essential factor in developing safer cardiovascular drugs (Rzeszotarski et al., 1983).
Safety and Hazards
“2-(4-Methoxyphenyl)propan-1-ol” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed .
特性
IUPAC Name |
2-(4-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPNDDUFWVYIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311641 | |
| Record name | 2-(4-methoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)propan-1-ol | |
CAS RN |
27877-68-5 | |
| Record name | NSC244475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


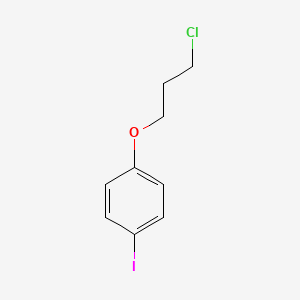
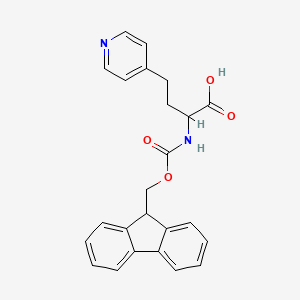
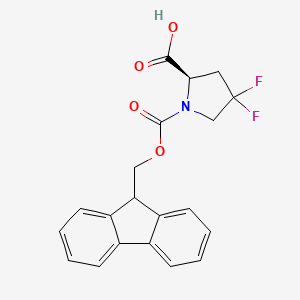
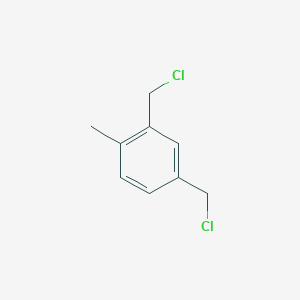

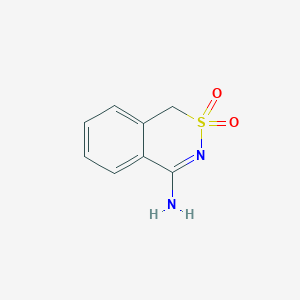

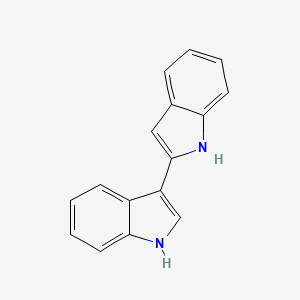

![1,2,4-Triazolo[4,3-a]pyrimidine](/img/structure/B3050622.png)
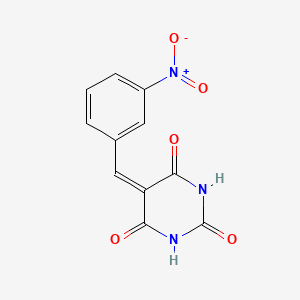
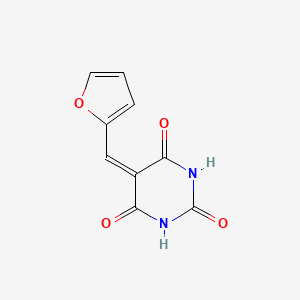
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(5-methyl-2-furanyl)methylene]-](/img/structure/B3050626.png)
